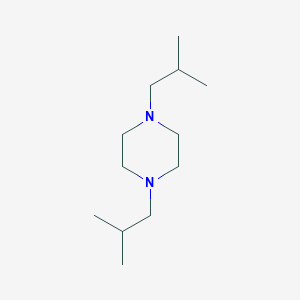
1,4-Bis(2-methylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-methylpropyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methylpropyl)piperazine typically involves the reaction of piperazine with 2-methylpropyl halides under basic conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU, leading to the formation of protected piperazines.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous processes using similar synthetic routes but optimized for yield and purity. The use of catalysts and controlled reaction conditions is common to ensure efficient production.
化学反応の分析
Types of Reactions
1,4-Bis(2-methylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups.
科学的研究の応用
1,4-Bis(2-methylpropyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Bis(2-methylpropyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of certain parasites, making it useful as an antiparasitic agent .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound with a simpler structure.
1,4-Bis(2-methylpropenyl)piperazine: A similar compound with propenyl groups instead of methylpropyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: A compound with hydroxyethyl groups instead of methylpropyl groups.
Uniqueness
1,4-Bis(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of 2-methylpropyl groups can affect its solubility, stability, and interactions with other molecules, making it distinct from other piperazine derivatives.
特性
CAS番号 |
113900-59-7 |
|---|---|
分子式 |
C12H26N2 |
分子量 |
198.35 g/mol |
IUPAC名 |
1,4-bis(2-methylpropyl)piperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
UPDQRASVKIEAAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCN(CC1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


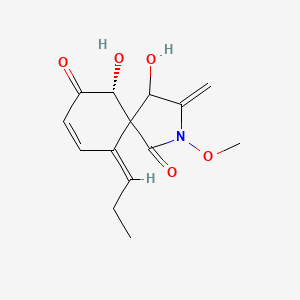
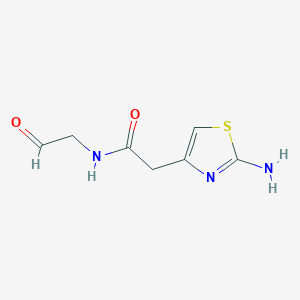
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
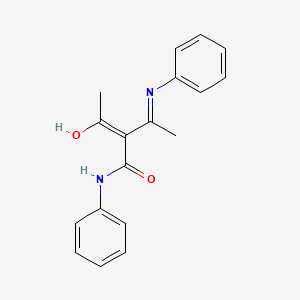
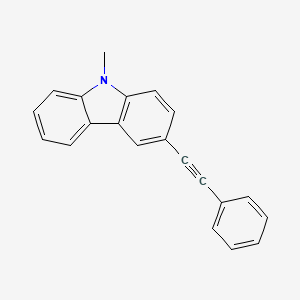
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)


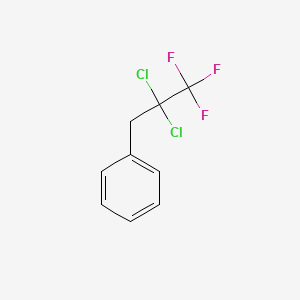

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
